2-oxo-1-(2-pyrimidinyl)-3-pyrrolidinecarbaldehyde O-benzyloxime

描述

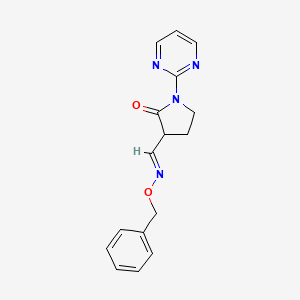

2-Oxo-1-(2-pyrimidinyl)-3-pyrrolidinecarbaldehyde O-benzyloxime is a pyrrolidine-based derivative characterized by a 2-pyrimidinyl substituent at the 1-position of the pyrrolidinone ring and an O-benzyloxime group at the 3-carbaldehyde position.

属性

IUPAC Name |

3-[(E)-phenylmethoxyiminomethyl]-1-pyrimidin-2-ylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c21-15-14(7-10-20(15)16-17-8-4-9-18-16)11-19-22-12-13-5-2-1-3-6-13/h1-6,8-9,11,14H,7,10,12H2/b19-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRGIURDIQTDMP-YBFXNURJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1C=NOCC2=CC=CC=C2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C(=O)C1/C=N/OCC2=CC=CC=C2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-1-(2-pyrimidinyl)-3-pyrrolidinecarbaldehyde O-benzyloxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and an aldehyde.

Introduction of the Pyrimidine Ring: This step often involves the use of a pyrimidine derivative, which can be coupled to the pyrrolidine ring through a nucleophilic substitution reaction.

Oxime Formation: The final step involves the reaction of the aldehyde group with hydroxylamine to form the oxime.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalysts, high-throughput screening methods, and continuous flow reactors.

化学反应分析

Types of Reactions

2-oxo-1-(2-pyrimidinyl)-3-pyrrolidinecarbaldehyde O-benzyloxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime group can be reduced to form amines.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Various substituted pyrimidine derivatives.

科学研究应用

2-oxo-1-(2-pyrimidinyl)-3-pyrrolidinecarbaldehyde O-benzyloxime has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-oxo-1-(2-pyrimidinyl)-3-pyrrolidinecarbaldehyde O-benzyloxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, while the pyrimidine and pyrrolidine rings can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

相似化合物的比较

Key Observations:

This may enhance interactions with biological targets compared to purely hydrophobic substituents. The O-benzyloxime moiety at the 3-position is unique among the compared compounds, which predominantly feature carboxamide groups. This modification could alter solubility and metabolic stability.

Physical State and Purity: Analogs with chiral centers (e.g., entry 273) exist as pure enantiomers, whereas others (e.g., entry 271) are mixtures.

Lumping Strategy Relevance :

- As per , compounds with similar core structures (e.g., 2-oxo-pyrrolidine) but varying substituents may be grouped for modeling studies. The target compound’s pyrimidinyl and oxime groups, however, likely necessitate distinct reactivity considerations compared to alkyl/benzyl-substituted analogs .

Research Findings and Implications

- Synthetic Challenges : The introduction of the pyrimidinyl and O-benzyloxime groups may complicate synthesis due to steric hindrance and the need for selective protection-deprotection strategies, unlike simpler analogs with alkyl substituents .

- The unique substituents in the target compound warrant further evaluation for targeted bioactivity screens .

- Analytical Methods : LC/MS-based profiling (as highlighted in ) could prioritize this compound for isolation and characterization in complex mixtures, though its marine origin is unconfirmed .

生物活性

2-oxo-1-(2-pyrimidinyl)-3-pyrrolidinecarbaldehyde O-benzyloxime, commonly referred to as PPOB, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive review of its synthesis, biological activity, and relevant research findings.

Synthesis of PPOB

The synthesis of PPOB typically involves multiple steps starting from accessible precursors. Key stages include:

- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving appropriate amines and aldehydes.

- Introduction of the Pyrimidine Ring : This is often accomplished via nucleophilic substitution reactions with pyrimidine derivatives.

- Oxime Formation : The final step involves reacting the aldehyde group with hydroxylamine to yield the oxime.

Synthetic Route Example

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Amine + Aldehyde |

| 2 | Nucleophilic Substitution | Pyrimidine Derivative |

| 3 | Oxime Formation | Hydroxylamine |

Antimicrobial Properties

PPOB has been investigated for its antimicrobial properties, particularly against multidrug-resistant strains. In studies, it demonstrated significant activity against Staphylococcus aureus and other Gram-positive pathogens. This activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes.

Anticancer Activity

Research has shown that PPOB exhibits promising anticancer properties. In vitro studies using A549 human lung adenocarcinoma cells revealed that PPOB can effectively reduce cell viability. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy

In a comparative study, PPOB was tested against standard chemotherapeutic agents like cisplatin. The results indicated that PPOB had a comparable or superior efficacy in reducing A549 cell viability at specific concentrations.

| Compound | IC50 (µM) A549 Cells | Remarks |

|---|---|---|

| PPOB | 15 | Effective apoptosis inducer |

| Cisplatin | 20 | Standard chemotherapeutic |

The biological activity of PPOB is believed to involve interactions with specific molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds while the pyrimidine and pyrrolidine rings engage in π-π stacking and hydrophobic interactions, modulating the activity of target molecules.

Comparative Studies

PPOB has been compared with structurally similar compounds to elucidate its unique biological profile. For instance:

- 2-oxo-1-(2-pyrimidinyl)-3-pyrrolidinecarbaldehyde : Lacks the oxime functionality, resulting in different reactivity.

- 1-(2-pyrimidinyl)-3-pyrrolidinecarbaldehyde O-benzyloxime : Lacks the oxo group, affecting its biological properties.

The presence of both oxime and oxo groups in PPOB enhances its reactivity and potential biological activity, making it a valuable candidate for drug development.

Applications in Drug Development

PPOB's unique structure positions it as a scaffold for designing new therapeutic agents targeting various diseases, including cancer and infectious diseases. Its ability to interact with multiple biological targets offers a promising avenue for further research.

常见问题

Q. What are the established synthetic routes for 2-oxo-1-(2-pyrimidinyl)-3-pyrrolidinecarbaldehyde O-benzyloxime, and how can reaction parameters be optimized?

The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and functional group protection/deprotection. Key parameters include solvent choice (e.g., DMF for solubility), temperature control (40–60°C for controlled reactivity), and catalysts (e.g., HOBt/EDC for amide coupling). Optimization may employ Design of Experiments (DoE) to balance yield and purity, with monitoring via TLC or HPLC .

Q. Which spectroscopic techniques are most reliable for characterizing the compound’s structure and confirming purity?

Nuclear Magnetic Resonance (NMR) is critical for confirming the pyrrolidine and pyrimidinyl moieties (e.g., δ 8.5–9.0 ppm for aromatic protons). Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry. Purity is assessed via HPLC (≥95% by area) with UV detection at 254 nm .

Q. How do the compound’s functional groups influence its reactivity in derivatization reactions?

The aldehyde O-benzyloxime group is nucleophilic, enabling Schiff base formation or reductive amination. The pyrimidinyl ring participates in π-π stacking or hydrogen bonding, critical for target binding. Stability studies (e.g., pH-dependent degradation) guide reaction condition selection to preserve labile groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from impurities in starting materials or side reactions (e.g., oxime isomerization). Systematic reproducibility studies under inert atmospheres (N₂) and rigorous purification (e.g., column chromatography with EtOAc/hexane gradients) improve consistency. Cross-lab validation using standardized protocols is recommended .

Q. What methodologies are used to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Surface Plasmon Resonance (SPR) quantifies binding affinity (KD values), while molecular docking simulations (e.g., AutoDock Vina) predict binding poses. In vitro assays (e.g., enzyme inhibition IC₅₀) validate activity, with SAR studies guiding structural modifications .

Q. How does the compound’s stability under varying conditions (e.g., light, temperature) impact experimental design?

Accelerated stability studies (ICH guidelines) under UV light and thermal stress (40–60°C) identify degradation pathways. LC-MS tracks degradation products, informing storage conditions (e.g., −20°C in amber vials) and handling protocols (glovebox for oxygen-sensitive steps) .

Q. What comparative analyses exist between this compound and its structural analogs in modulating biological activity?

Analog libraries are screened via high-throughput assays (e.g., fluorescence polarization). Key metrics include logP (lipophilicity), polar surface area (membrane permeability), and IC₅₀ differences. Substituent effects (e.g., benzyl vs. phenyl groups) are quantified using Free-Wilson analysis .

Q. How can computational modeling enhance the understanding of this compound’s conformational dynamics?

Density Functional Theory (DFT) calculates energy-minimized conformers, while Molecular Dynamics (MD) simulations (e.g., GROMACS) model solvation effects. These predict bioactive conformations and guide rational design of rigidified analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。